molecular formula C24H23N3O2S2 B2731386 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1261021-14-0

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide

Cat. No.: B2731386
CAS No.: 1261021-14-0
M. Wt: 449.59
InChI Key: BEHWJMWFVSDMQK-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3,5-dimethylphenyl group at position 3, a 4-oxo moiety, and a sulfanyl bridge at position 2 connected to an N-methyl-N-(3-methylphenyl)acetamide group. The methyl substituents on the phenyl rings likely enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-15-6-5-7-18(11-15)26(4)21(28)14-31-24-25-20-8-9-30-22(20)23(29)27(24)19-12-16(2)10-17(3)13-19/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHWJMWFVSDMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of thienopyrimidine derivatives characterized by a unique thieno and pyrimidine structure. The molecular formula is C23H18N4O2SC_{23}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 510.7 g/mol. Its structural complexity allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The thienyl and pyrimidinyl moieties are believed to modulate the activity of key enzymes related to nucleotide synthesis and cell proliferation.

  • Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial in DNA synthesis pathways. This inhibition can lead to "thymineless death" in rapidly dividing cells, making it a potential candidate for anticancer therapies .
  • Antitumor Activity : Research has indicated that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving similar compounds have demonstrated IC50 values in the micromolar range against tumor cells, suggesting potent antitumor properties .

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with this compound:

Activity Description Reference
AntitumorInhibits cell proliferation in various cancer cell lines
Enzyme InhibitionPotential to inhibit TS and DHFR, affecting DNA synthesis
CytotoxicityExhibits significant cytotoxic effects with low IC50 values
Antifolate ActivityCompetes with folate metabolism pathways, enhancing therapeutic efficacy

Case Studies

  • Anticancer Screening : A study published by Walid Fayad et al. (2019) identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The results indicated that compounds similar to the one showed promising results in inhibiting tumor growth .
  • Structure-Activity Relationship (SAR) : Research on bicyclic substituted thieno[2,3-d]-pyrimidines revealed that modifications in the structure significantly enhanced their antimitotic activity while reducing toxicity compared to existing agents . This suggests that the compound's unique structural features may be optimized for better efficacy.

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparisons

Compound Name/Structure Pyrimidine Substituents Acetamide Substituents Key Structural Differences Reference
Target Compound 3,5-dimethylphenyl N-methyl, N-(3-methylphenyl) Balanced lipophilicity from methyl groups -
2-{[3-(3,5-Difluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 3,5-difluorophenyl 2,5-dimethoxyphenyl Electron-withdrawing F atoms; methoxy groups increase polarity
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-pyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzothiazol-2-yl)acetamide 3,5-dimethoxyphenyl 6-(trifluoromethyl)benzothiazole Methoxy groups enhance solubility; CF₃ improves metabolic stability
N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 4-ethoxyphenyl (hexahydrobenzothieno core) 3,5-dimethylphenyl Hexahydrobenzothieno core increases rigidity; ethoxy group modifies solubility

Physicochemical Properties

Table 2: Physical Property Comparisons

Compound Melting Point (°C) Solubility Indicators (NMR Data) Reference
Target Compound Not reported Likely moderate solubility (methyl groups reduce polarity) -
N-[4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl]acetamide ( analog) 174–176 DMSO-d₆ solubility; hydrophilic sulfamoyl group
2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-methylphenyl)hydrazinylidene]acetamide ( analog) 288 High crystallinity; polar cyano and sulfamoyl groups
2-[(4-methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ( compound) 230 Dichlorophenyl group increases hydrophobicity
  • The N-methyl and 3-methylphenyl groups may reduce metabolic oxidation compared to unsubstituted analogs.

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